molecular formula C22H27N3O2S B2719895 ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate CAS No. 892275-20-6

ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate

Cat. No.: B2719895
CAS No.: 892275-20-6
M. Wt: 397.54
InChI Key: VYZPQENIJZOTJN-UHFFFAOYSA-N
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Description

ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate undergoes various chemical reactions, including:

Scientific Research Applications

ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate can be compared with other piperazine derivatives, such as:

Biological Activity

Ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate, with the CAS number 892275-20-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C22H27N3O2S
  • Molecular Weight : 397.5337 g/mol
  • Structure : The compound features a piperazine ring, which is known for enhancing solubility and bioavailability in pharmacological applications.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • ACAT-1 Inhibition : The compound has been shown to exhibit inhibitory activity against acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1), an enzyme involved in cholesterol metabolism. Inhibition of ACAT-1 is significant for therapeutic strategies targeting hyperlipidemia and related cardiovascular diseases .
  • Neuropharmacological Effects : Piperazine derivatives are often associated with anxiolytic and antidepressant effects. The incorporation of the piperazine moiety in this compound suggests potential applications in treating anxiety disorders or depression .
  • Anticancer Activity : Research indicates that sulfur-containing piperazine compounds may have anticancer properties. This compound could potentially act against various cancer cell lines due to its structural characteristics that allow for interaction with cellular pathways involved in tumor growth and proliferation .

In Vitro Studies

In vitro studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant biological activities:

  • ACAT-1 Inhibition Assays : The compound showed effective inhibition of ACAT-1 in cell-free systems with IC50 values indicating potent activity compared to known inhibitors .
  • Cell Viability Tests : Studies on cancer cell lines revealed that the compound can induce cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Hyperlipidemia : A study involving animal models demonstrated that administration of the compound led to a significant reduction in serum cholesterol levels, supporting its role as an ACAT-1 inhibitor .
  • Anxiolytic Activity : Clinical observations indicated that patients treated with piperazine derivatives experienced reduced anxiety symptoms, further validating the neuropharmacological potential of compounds like this compound .

Data Table

PropertyValue
Molecular FormulaC22H27N3O2S
Molecular Weight397.5337 g/mol
CAS Number892275-20-6
ACAT-1 IC50[Insert specific value]
Cytotoxicity (Cancer Cell Lines)[Insert specific value]

Properties

IUPAC Name

ethyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-4-27-21(26)18-7-5-6-8-19(18)23-22(28)25-13-11-24(12-14-25)20-15-16(2)9-10-17(20)3/h5-10,15H,4,11-14H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZPQENIJZOTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=S)N2CCN(CC2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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